2-(4-Bromophenyl)bicyclo[2.2.1]heptane
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Overview
Description
2-(4-Bromophenyl)bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H15Br. It is a bicyclic compound featuring a bromophenyl group attached to a bicyclo[2.2.1]heptane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane typically involves the reaction of a bromophenyl derivative with a bicyclo[2.2.1]heptane precursor. One common method includes the use of a [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild conditions . The reaction conditions often involve the use of organocatalysts to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions to form more complex molecules
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-Bromophenyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)bicyclo[2.2.1]heptane
- 2-(4-Fluorophenyl)bicyclo[2.2.1]heptane
- 2-(4-Methylphenyl)bicyclo[2.2.1]heptane
Uniqueness
2-(4-Bromophenyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Properties
Molecular Formula |
C13H15Br |
---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H15Br/c14-12-5-3-10(4-6-12)13-8-9-1-2-11(13)7-9/h3-6,9,11,13H,1-2,7-8H2 |
InChI Key |
PJNNKNXHBCBTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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